Benzamide, 2-fluoro-N,N-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

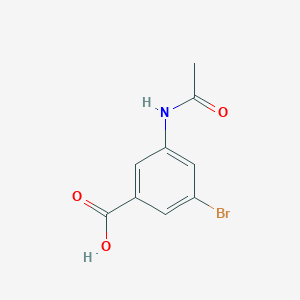

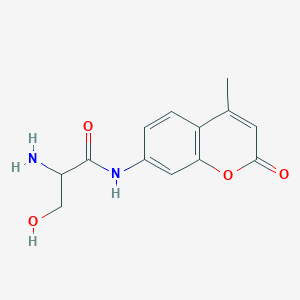

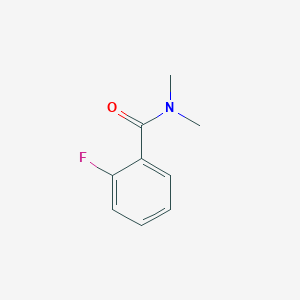

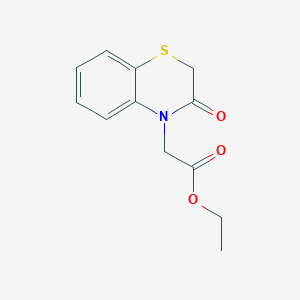

“Benzamide, 2-fluoro-N,N-dimethyl-” is a chemical compound. It is a derivative of benzamide, which is itself a compound consisting of a benzene ring connected to an amide functional group . The “2-fluoro” indicates the presence of a fluorine atom on the second carbon of the benzene ring, and “N,N-dimethyl-” indicates that the nitrogen in the amide group is bonded to two methyl groups .

Molecular Structure Analysis

The molecular structure of “Benzamide, 2-fluoro-N,N-dimethyl-” consists of a benzene ring connected to an amide functional group. The amide group is further substituted with two methyl groups . The “2-fluoro” indicates that a fluorine atom is attached to the second carbon of the benzene ring .

Chemical Reactions Analysis

While specific chemical reactions involving “Benzamide, 2-fluoro-N,N-dimethyl-” are not available, benzamides are known to participate in various chemical reactions. For instance, N,N-Dimethylbenzamide can react with PhLnI complexes (Ln-Eu, Sm, Yb) to yield benzophenone .

Aplicaciones Científicas De Investigación

Imaging Agent for Cancer Diagnosis

- Malignant Melanoma Detection : A study introduced a positron emission tomography (PET) imaging probe, [18F]DMPY2, for ultrasensitive detection of malignant melanoma, demonstrating its potential as a novel PET imaging agent to diagnose melanoma at early stages (Ayoung Pyo et al., 2020).

Synthesis of Novel Compounds

- Sigma-2 Receptor Imaging : Research on fluorine-containing benzamide analogs revealed their suitability as ligands for PET imaging of the sigma-2 receptor status of solid tumors, providing a pathway for cancer diagnosis (Z. Tu et al., 2007).

- Ortho-Fluorination : The use of N-fluoro-2,4,6-trimethylpyridinium triflate in palladium-catalyzed ortho-fluorination processes opens new avenues in medicinal chemistry and synthesis, highlighting the versatility of fluorine in chemical reactions (Xisheng Wang et al., 2009).

Polymer Synthesis and Material Science

- Aromatic Polyamides : Aromatic polyamides derived from N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide exhibit high thermal stability and solubility in organic solvents, suggesting their use in high-performance materials (S. Ghodke et al., 2021).

Antiviral and Antibacterial Applications

- Antiviral Activity : Some novel isatin derivatives, including 5-fluoro derivative compounds, showed significant inhibition against HCV RNA synthesis and SARS-CoV replication, presenting a potential avenue for therapeutic intervention against these viruses (P. Selvam et al., 2008).

Chemical Synthesis and Reactivity Studies

- C–H Bond Arylation : The study on the reactivity of N-methyl-N-(polyfluorobenzyl)acetamides and benzamides in palladium-catalyzed C–H bond arylation, revealing how fluoro substituents influence regioselectivity, demonstrates the complex interactions at play in chemical synthesis processes (Mohamed Elhadi Benhalouche et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

2-fluoro-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZAHTYEQSVVEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403598 |

Source

|

| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 2-fluoro-N,N-dimethyl- | |

CAS RN |

2586-34-7 |

Source

|

| Record name | Benzamide, 2-fluoro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)